molecular formula C16H11ClN6O3S2 B11164687 2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11164687
M. Wt: 434.9 g/mol
InChI Key: UERYNHKUVIOKCJ-UHFFFAOYSA-N
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Description

2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzothiazole core, a tetrazole ring, and a chloro-substituted benzamide moiety

Preparation Methods

The synthesis of 2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Chlorination and Sulfonylation: The benzothiazole intermediate is then chlorinated and sulfonylated to introduce the chloro and methylsulfonyl groups.

    Coupling with Benzamide: Finally, the modified benzothiazole is coupled with a benzamide derivative under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites of enzymes, inhibiting their activity. The tetrazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. The chloro and methylsulfonyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide include:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their functional groups.

    Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring but have different substituents.

    Chloro-substituted Benzamides: Compounds like 2-chlorobenzamide and 4-chlorobenzamide have similar structures but lack the benzothiazole and tetrazole moieties.

Properties

Molecular Formula

C16H11ClN6O3S2

Molecular Weight

434.9 g/mol

IUPAC Name

2-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H11ClN6O3S2/c1-28(25,26)10-3-5-13-14(7-10)27-16(19-13)20-15(24)11-6-9(2-4-12(11)17)23-8-18-21-22-23/h2-8H,1H3,(H,19,20,24)

InChI Key

UERYNHKUVIOKCJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

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